molecular formula C24H25N3O3 B11007282 3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone

3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone

Cat. No.: B11007282
M. Wt: 403.5 g/mol
InChI Key: RUIOIEBUZBDNCF-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.

    Methoxylation: Introduction of methoxy groups at specific positions using reagents like dimethyl sulfate or methanol in the presence of a base.

    Coupling Reactions: Coupling of the indole derivatives with other intermediates to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Receptors: Interaction with specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C24H25N3O3/c1-29-16-6-7-20-18(14-16)19-15-27(12-9-21(19)25-20)24(28)10-13-26-11-8-17-22(26)4-3-5-23(17)30-2/h3-8,11,14,25H,9-10,12-13,15H2,1-2H3

InChI Key

RUIOIEBUZBDNCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCN4C=CC5=C4C=CC=C5OC

Origin of Product

United States

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